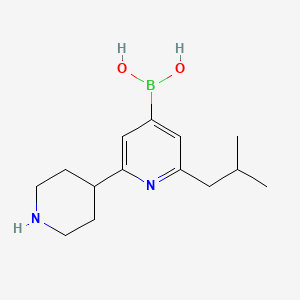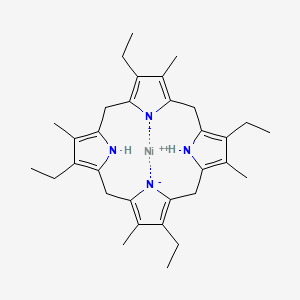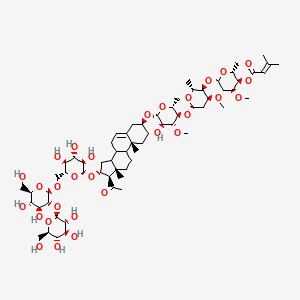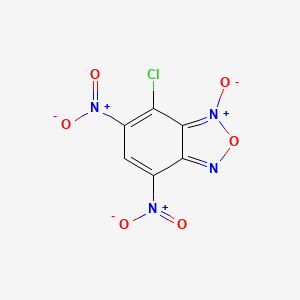
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide is a chemical compound that belongs to the benzoxadiazole family. This compound is known for its unique structural properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide typically involves the nitration of 4-chloro-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as amines, to form substituted derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles used in these reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted benzoxadiazole derivatives can be formed.
Amino Derivatives: Reduction of nitro groups yields amino derivatives, which can be further functionalized.
Oxidized Products: Oxidation reactions can lead to the formation of nitroso or nitro derivatives with higher oxidation states.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorescent compounds and sensors.
Biology: The compound is employed in the labeling and detection of biomolecules due to its fluorescent properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of materials with specific optoelectronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide exerts its effects is primarily through its ability to interact with nucleophiles and undergo redox reactions. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s fluorescent properties are due to its conjugated system, which allows for the absorption and emission of light at specific wavelengths.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: A closely related compound with similar reactivity and applications.
2,1,3-Benzothiadiazole: Another member of the benzoxadiazole family, known for its use in optoelectronic materials.
Benzofurazan: A structurally similar compound with different electronic properties and applications.
Uniqueness
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and nitro groups enhances its reactivity and makes it a versatile reagent in various chemical reactions. Its fluorescent properties also make it valuable in analytical and diagnostic applications.
Eigenschaften
CAS-Nummer |
90361-91-4 |
|---|---|
Molekularformel |
C6HClN4O6 |
Molekulargewicht |
260.55 g/mol |
IUPAC-Name |
4-chloro-5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HClN4O6/c7-4-2(9(12)13)1-3(10(14)15)5-6(4)11(16)17-8-5/h1H |
InChI-Schlüssel |
MPAKVNRHSJKKQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NO[N+](=C2C(=C1[N+](=O)[O-])Cl)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


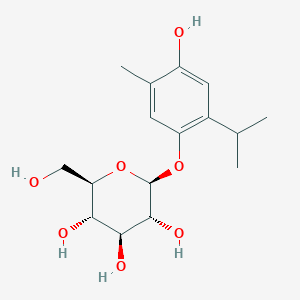
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
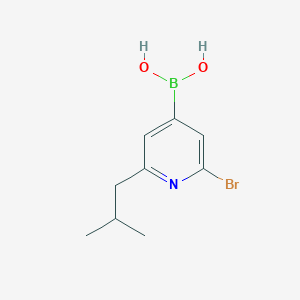

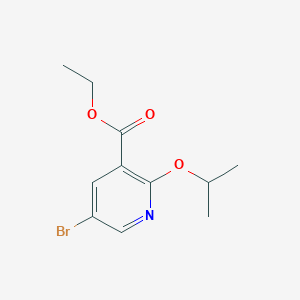

![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
